molecular formula C12H14N2O B7641429 3-(But-2-ynylamino)-2-methylbenzamide

3-(But-2-ynylamino)-2-methylbenzamide

カタログ番号 B7641429
分子量: 202.25 g/mol
InChIキー: MWNUBIRVAQMMRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(But-2-ynylamino)-2-methylbenzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have beneficial effects in several pathological conditions. In

作用機序

3-(But-2-ynylamino)-2-methylbenzamide 41-2272 exerts its effects by stimulating the sGC enzyme, which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a key role in several physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing the production of cGMP, this compound 41-2272 can enhance the vasodilatory effects of nitric oxide (NO), which is a potent vasodilator.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of cGMP in various tissues, including the lungs, heart, and corpus cavernosum. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines and collagen deposition in animal models of pulmonary hypertension and heart failure. In addition, it has been reported to improve erectile function in animal models of erectile dysfunction.

実験室実験の利点と制限

One of the main advantages of 3-(But-2-ynylamino)-2-methylbenzamide 41-2272 is its specificity for sGC stimulation, which makes it a useful tool for investigating the role of cGMP signaling in various physiological and pathological conditions. Moreover, it has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 6 hours in rats. However, one of the limitations of this compound 41-2272 is its relatively low potency compared to other sGC stimulators, such as riociguat.

将来の方向性

There are several future directions for research on 3-(But-2-ynylamino)-2-methylbenzamide 41-2272. One area of interest is the investigation of its potential therapeutic applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and fibrosis. Moreover, the development of more potent sGC stimulators based on the structure of this compound 41-2272 could lead to the discovery of novel therapeutic agents. Another area of interest is the investigation of the downstream signaling pathways of cGMP, which could provide insights into the mechanisms underlying the beneficial effects of sGC stimulation.

合成法

The synthesis of 3-(But-2-ynylamino)-2-methylbenzamide 41-2272 involves the reaction of 2-methyl-4-nitroaniline with tert-butyl acrylate, followed by hydrogenation of the resulting intermediate to obtain the desired product. This method has been described in detail in a patent application (US20030045791A1).

科学的研究の応用

3-(But-2-ynylamino)-2-methylbenzamide 41-2272 has been investigated for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to have vasodilatory effects, which can help in reducing blood pressure and improving blood flow. Moreover, it has been reported to have anti-inflammatory and anti-fibrotic properties, which could be beneficial in several pathological conditions.

特性

IUPAC Name

3-(but-2-ynylamino)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-4-8-14-11-7-5-6-10(9(11)2)12(13)15/h5-7,14H,8H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNUBIRVAQMMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC1=CC=CC(=C1C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。